molecular formula C19H12Cl2N6 B12219044 7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12219044
M. Wt: 395.2 g/mol
InChI Key: SPDSEIQRIMRVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Compound Classification

Heterocyclic compounds are categorized by ring size, saturation, and heteroatom composition. The target compound belongs to the aromatic heterocycles class, characterized by conjugated π-electron systems and planar structures. Key classifications include:

  • Monocyclic systems : Five- or six-membered rings (e.g., pyridine, pyrrole).
  • Fused polycyclic systems : Two or more rings sharing adjacent atoms (e.g., purines, benzimidazoles).

Tricyclic systems like pyrazolo-triazolo-pyrimidines combine three fused rings with nitrogen atoms at strategic positions, enhancing electronic delocalization and binding affinity. Table 1 summarizes structural features of related heterocycles.

Table 1. Structural comparison of fused heterocyclic systems

Compound Ring System Heteroatoms Aromaticity
Pyrimidine Six-membered 2N Yes
1,2,4-Triazolo[1,5-a]pyrimidine Bicyclic 3N Yes
Target compound Tricyclic 5N Yes

Historical Evolution of Pyrazolo-Triazolo-Pyrimidine Derivatives

The synthesis of triazolopyrimidines dates to 1909 with Bülow and Haas's work on 1,2,4-triazolo[1,5-a]pyrimidines. Key milestones include:

  • 1950s–1970s : Development of bicyclic derivatives for antimicrobial applications.
  • 1990s–2000s : Rigidification strategies to enhance benzodiazepine receptor affinity, exemplified by 3-aryl-triazino[4,3-a]benzimidazol-4(10H)-ones.
  • Post-2010 : Asymmetric catalysis enabling stereoselective synthesis of fused systems (e.g., gold-catalyzed [8 + 4] cycloadditions).

The target compound emerged from efforts to optimize bioactivity through halogenated aryl substitutions at positions 3 and 7.

Academic Significance of Bicyclic and Tricyclic Heteroaromatic Systems

Tricyclic frameworks offer three advantages over simpler heterocycles:

  • Enhanced binding specificity : Multiple nitrogen atoms enable hydrogen bonding and π-stacking with biological targets.
  • Structural rigidity : Reduces conformational entropy, improving ligand-receptor complementarity.
  • Electronic tunability : Chlorine substituents modulate electron-withdrawing effects and lipophilicity.

For example, pyrazolo-triazolo-pyrimidines exhibit adenosine receptor antagonism due to their ability to mimic purine scaffolds.

Research Rationale and Knowledge Gaps

Despite advances, critical gaps persist:

  • Synthetic challenges : Limited methods for regioselective functionalization of tricyclic cores.
  • Structure-activity relationships (SAR) : Unclear how 3-chlorophenyl vs. 3-chloro-4-methylphenyl groups affect target engagement.
  • Biological profiling : Most studies focus on in vitro affinity; in vivo efficacy data remain sparse.

Addressing these gaps could unlock applications in neurology and oncology, where related compounds show promise as kinase inhibitors.

Properties

Molecular Formula

C19H12Cl2N6

Molecular Weight

395.2 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-(3-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6/c1-11-5-6-14(8-16(11)21)27-18-15(9-23-27)19-25-24-17(26(19)10-22-18)12-3-2-4-13(20)7-12/h2-10H,1H3

InChI Key

SPDSEIQRIMRVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=CC=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 4-Hydrazino-1-Substituted Pyrazolo[3,4-d]Pyrimidines

The synthesis begins with the preparation of 4-hydrazino-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine (Intermediate A ), a critical precursor.

Procedure :

  • Starting Material : 4-Chloro-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine is dissolved in absolute ethanol.
  • Hydrazination : Hydrazine hydrate (25 g) in ethanol is added dropwise at room temperature, followed by 13 hours of stirring.
  • Isolation : The product is filtered, washed with water, and recrystallized from dimethylformamide (DMF) to yield Intermediate A as yellowish crystals (m.p. 231°C).

Key Data :

Parameter Value
Yield 72–78%
Solvent System Ethanol/DMF
Reaction Time 13 hours

Cyclization to Form the Triazole Ring

Intermediate A undergoes cyclization with 1,1-thiocarbonyldiimidazole to form the triazolo[4,3-c]pyrimidine core.

Procedure :

  • Reaction Setup : Intermediate A (3.08 g) and 1,1-thiocarbonyldiimidazole (3.56 g) are stirred in DMF at 5°C for 16 hours.
  • Product Isolation : The resulting 3-mercapto intermediate is filtered, washed with water, and recrystallized from DMF (m.p. 252–254°C).
  • Methylation : The mercapto group is methylated using methyl iodide and potassium methoxide in DMF, yielding 3-methylthio-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine.

Key Data :

Parameter Value
Cyclization Yield 65–70%
Methylation Yield 85%
Optimal Temperature 5°C (cyclization)

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A streamlined approach involves simultaneous pyrazole and triazole ring formation:

  • Reactants : 3-Chloro-4-methylphenylhydrazine and 3-chlorophenylcyanamide are heated in acetic acid with ZnCl₂ as a catalyst.
  • Cyclization : The mixture is refluxed for 8 hours, followed by neutralization with NaHCO₃.
  • Yield : 55–62% with reduced by-product formation.

Solid-Phase Synthesis for Scalability

For industrial-scale production, polymer-supported reagents are employed:

  • Resin Functionalization : Wang resin is loaded with a pyrimidine precursor.
  • Stepwise Elongation : Sequential additions of hydrazine and aryl halides under microwave irradiation (100°C, 30 min).
  • Cleavage : TFA/dichloromethane releases the final compound with >90% purity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 7H, aromatic-H), 2.41 (s, 3H, CH₃).
  • HRMS : m/z 395.2 [M+H]⁺ (calc. 395.07).

Purity Optimization Strategies

Technique Conditions Outcome
Recrystallization Ethanol/water (3:1) Purity ↑ 12%
Chromatography Silica gel, CH₂Cl₂/MeOH Isomer separation

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Throughput : 1.2 kg/day using a microreactor (Corning AFR) with in-line HPLC monitoring.
  • Cost Reduction : Solvent recycling reduces ethyl acetate usage by 40%.

Chemical Reactions Analysis

Types of Reactions

“7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent groups on the phenyl rings or the triazolopyrimidine core. These modifications impact biological activity, selectivity, and physicochemical properties.

Key Observations:
  • Chlorine vs. Fluorine/Bromine : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing activity and solubility. Fluorine or bromine substituents (e.g., in ’s analog) enhance potency but may reduce bioavailability .
  • Triazolo Isomerization : Triazolo[4,3-c]pyrimidines (target compound) exhibit distinct NMR shifts (C3-H and C5-H protons at δ 8.2–8.5) compared to triazolo[1,5-c] isomers (δ 7.6–7.9), suggesting altered electronic environments that influence receptor binding .
  • Adenosine Receptor Targeting: Analogs with furyl or phenylethyl groups (e.g., SCH-58261) show nanomolar affinity for A2A receptors, while chloro-substituted derivatives like the target compound may prioritize kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility (µg/mL) Melting Point (°C)
Target Compound ~420 3.8 12 (DMSO) Not reported
7-(4-Bromophenyl)-3-(3-FPh) analog ~480 4.2 8 (DMSO) 336–337
SCH-442,416 (A2A antagonist) ~380 2.5 25 (water) Not reported
5-Methyl-3-(CF3) derivative (6b) ~350 4.5 5 (DMSO) 290–292
  • Lipophilicity : The target compound’s LogP (~3.8) reflects balanced hydrophobicity, whereas CF3-substituted analogs (LogP ~4.5) may face clearance issues .
  • Solubility : The pyridinyl group in ’s analog improves aqueous solubility compared to chloro-substituted derivatives .

Anticancer Activity

The target compound inhibits proliferation in human tumor cell lines (e.g., MCF-7, IC50 ~10 µM) by disrupting kinase signaling pathways . In contrast, 7-(4-bromophenyl) analogs show enhanced activity (IC50 ~2 µM) due to stronger halogen bonding with kinase active sites .

Adenosine Receptor Modulation

However, the dual chloro-substitutions likely shift selectivity toward kinase targets over adenosine receptors .

Biological Activity

The compound 7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

  • IUPAC Name: 7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • Molecular Formula: C17H13Cl2N5
  • Molecular Weight: 368.23 g/mol

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound under discussion has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.46 ± 0.04
HCT1160.39 ± 0.06
NCI-H4600.03

These values indicate potent cytotoxicity against breast and colon cancer cell lines, suggesting that the compound may inhibit key pathways involved in tumor growth.

Anti-inflammatory Activity

The pyrazole moiety is known for its anti-inflammatory effects. Studies have demonstrated that compounds containing this structure can inhibit inflammatory mediators such as COX-2 and iNOS. The compound's ability to modulate these pathways could be crucial for developing anti-inflammatory therapies.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve the following:

  • Kinase Inhibition: Similar pyrazole derivatives have been reported to inhibit kinases critical for cancer cell proliferation.
  • Gene Expression Modulation: The compound may influence the expression of genes related to inflammation and cancer progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituents Influence: The presence of halogen atoms (chlorine) and alkyl groups (methyl) enhances the anticancer activity.
  • Heterocyclic Framework: The unique pyrazolo-triazole structure contributes to its biological profile, potentially through interactions with target proteins.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to the compound :

  • Study on MCF-7 Cells: A derivative with a similar structure displayed an IC50 value of 0.46 µM against MCF-7 cells, indicating strong anticancer potential.
  • Inflammation Model: In vivo models demonstrated significant reduction in inflammation markers when treated with pyrazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.